

Application Notes and Protocols for MM-120 (Lysergide d-tartrate) Studies

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Compound of Interest

Compound Name: *Mmb-ica*

Cat. No.: *B15600797*

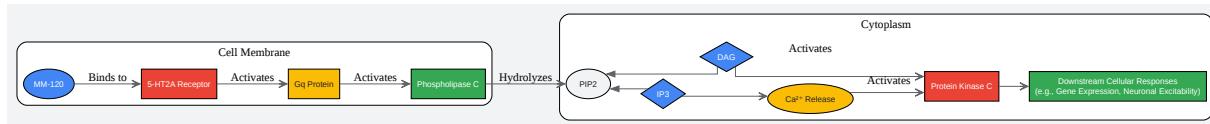
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for studies involving MM-120 (lysergide d-tartrate), a psychoactive substance with agonist activity at the serotonin 2A receptor (5-HT2A). The protocols outlined below are intended to guide researchers in the preclinical and clinical investigation of MM-120 for conditions such as Generalized Anxiety Disorder (GAD).

Mechanism of Action

MM-120 is a pharmaceutically optimized form of lysergic acid diethylamide (LSD) that mediates its effects primarily through agonist activity at the serotonin 2A receptor (5-HT2A).^[1] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) widely distributed in the central nervous system, particularly in brain regions crucial for learning, cognition, and emotional processing.^[2] ^[3] Activation of the 5-HT2A receptor by an agonist like MM-120 initiates a signaling cascade through Gq, leading to the activation of phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn cause the release of intracellular calcium and activation of protein kinase C (PKC), respectively.^[3] This signaling pathway is implicated in the modulation of synaptic plasticity and neuronal excitability.^[4] Furthermore, 5-HT2A receptor activation has been shown to influence the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis and neuronal survival.^[3]



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Caption: MM-120 signaling through the 5-HT2A receptor.

Clinical Trial Design: MM-120 for Generalized Anxiety Disorder

Recent clinical trials have investigated the efficacy and safety of MM-120 for the treatment of GAD. The following tables summarize the key design elements and outcomes of a Phase 2b study.

Table 1: Phase 2b Clinical Trial Design for MM-120 in GAD

| Parameter | Description |
|--------------------------|--|
| Trial Phase | Phase 2b |
| Study Design | Multi-center, parallel, randomized, double-blind, placebo-controlled, dose-optimization |
| Number of Participants | 200 |
| Treatment Arms | Single administration of placebo or MM-120 (doses up to 200 µg)[5] |
| Primary Objective | To determine the reduction in anxiety symptoms at 4 weeks after a single administration of MM-120, as measured by the Hamilton Anxiety rating scale (HAM-A)[6] |
| Key Secondary Objectives | Assessments of safety, tolerability, and quality of life up to 12 weeks post-administration[5] |

Table 2: Summary of Phase 2b Clinical Trial Efficacy Results

| Endpoint | Result |
|---|---|
| Primary Endpoint (HAM-A Score Reduction at Week 4) | Statistically significant, dose-dependent improvement compared to placebo. The 100 µg dose showed a 7.6-point improvement over placebo (p<0.0004)[6] |
| Clinical Response Rate (≥50% HAM-A improvement at Week 4) | 78% in the 100 µg and 200 µg dose groups[6] |
| Clinical Remission Rate (HAM-A ≤ 7 at Week 4) | 50% in the 100 µg dose group[6] |
| Clinical Global Impressions - Severity (CGI-S) Score | Statistically significant improvement in the 100 µg and 200 µg dose groups. Average score in the 100 µg group improved from 4.8 ('markedly ill') to 2.4 ('borderline ill') at Week 4[6] |

Table 3: Safety and Tolerability Profile of MM-120 in Phase 2b Trial

| Parameter | Observation |
|----------------------|---|
| Adverse Events (AEs) | Generally well-tolerated, with most AEs being transient and of mild-to-moderate severity[6] |
| Nature of AEs | Consistent with the known pharmacodynamic effects of MM-120[6] |

Experimental Protocols

The following are representative protocols for preclinical evaluation of MM-120.

Protocol 1: In Vitro Receptor Binding and Functional Assays

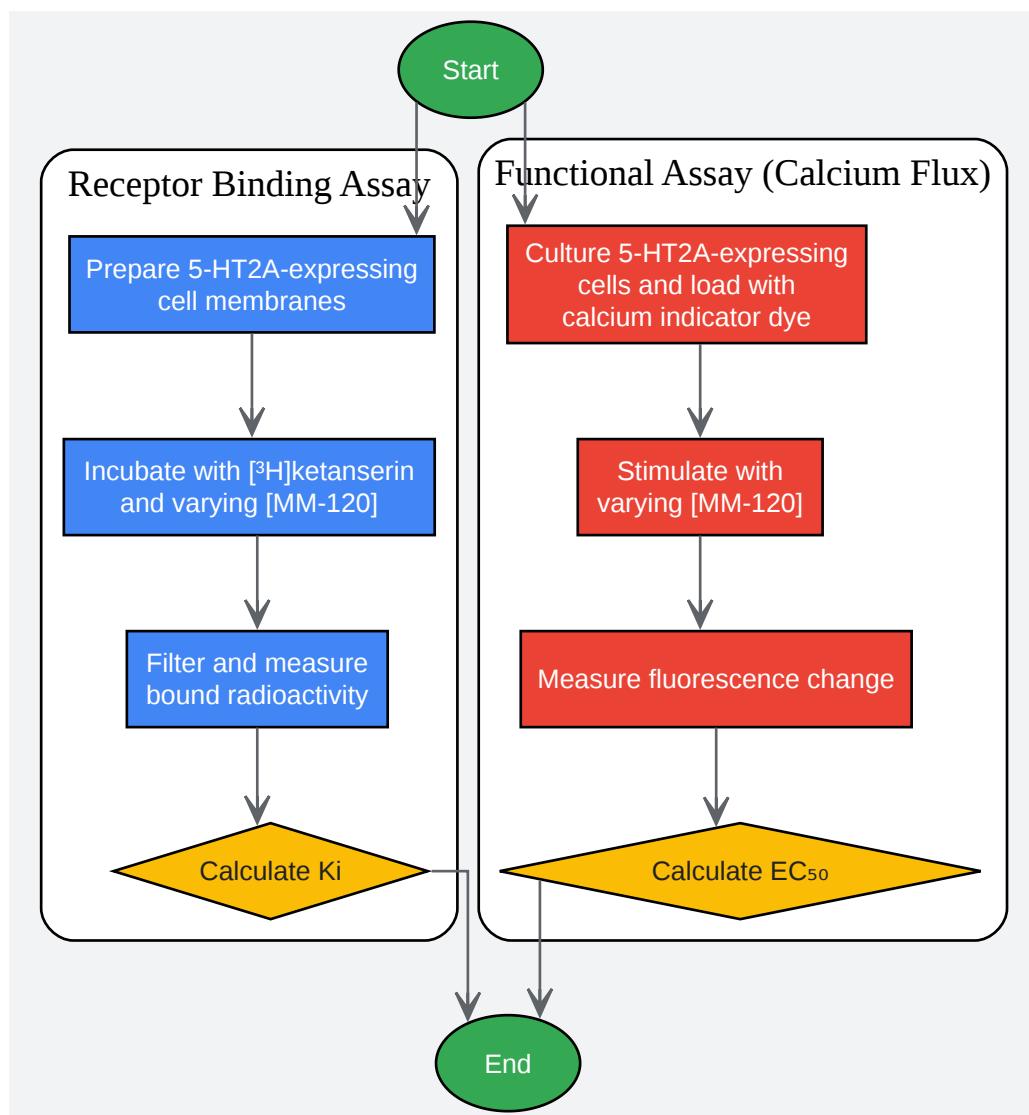
Objective: To characterize the binding affinity and functional activity of MM-120 at the human 5-HT2A receptor.

Methodology:

- Receptor Binding Assay (Radioligand Displacement):
 - Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.
 - Radioligand: [³H]ketanserin (a 5-HT2A antagonist).
 - Procedure:
 1. Prepare cell membranes from the transfected HEK293 cells.
 2. Incubate a fixed concentration of [³H]ketanserin with the cell membranes in the presence of increasing concentrations of MM-120.
 3. After incubation, separate bound from free radioligand by rapid filtration.
 4. Quantify the amount of bound radioactivity using liquid scintillation counting.

5. Determine the concentration of MM-120 that inhibits 50% of the specific binding of the radioligand (IC_{50}) and calculate the binding affinity (K_i).

- Functional Assay (Calcium Mobilization):
 - Cell Line: HEK293 cells co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Procedure:
 1. Plate the cells in a 96-well plate and load with the fluorescent calcium indicator.
 2. Stimulate the cells with increasing concentrations of MM-120.
 3. Measure the change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, using a fluorescence plate reader.
 4. Calculate the half-maximal effective concentration (EC_{50}) to determine the potency of MM-120.



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Caption: Workflow for in vitro characterization of MM-120.

Protocol 2: In Vivo Behavioral Assessment in a Mouse Model of Anxiety

Objective: To evaluate the anxiolytic-like effects of MM-120 in a preclinical model of anxiety.

Animal Model: C57BL/6 mice.

Behavioral Test: Elevated Plus Maze (EPM). The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the

number of entries into the open arms of the maze.

Methodology:

- Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. Handle the mice for several days prior to testing to reduce stress.
- Drug Administration:
 - Administer MM-120 (at various doses) or vehicle (e.g., saline) via intraperitoneal (IP) injection.
 - A positive control, such as diazepam, should be included.
- Testing:
 - 30 minutes after drug administration, place each mouse individually in the center of the EPM, facing one of the open arms.
 - Allow the mouse to explore the maze for 5 minutes.
 - Record the session using a video camera mounted above the maze.
- Data Analysis:
 - Use automated video tracking software to score the following parameters:
 - Time spent in the open arms.
 - Number of entries into the open arms.
 - Time spent in the closed arms.
 - Number of entries into the closed arms.
 - Total distance traveled (to assess general locomotor activity).
 - Compare the results between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Disclaimer: These protocols are intended as a general guide. Specific experimental details may need to be optimized based on laboratory conditions and research objectives.

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